molecular formula C19H25ClN2O2 B2879317 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide CAS No. 543715-03-3

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide

Cat. No.: B2879317
CAS No.: 543715-03-3
M. Wt: 348.87
InChI Key: RBHLCBJZMOHCRK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and an octyl carboxamide chain at position 2.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-3-4-5-6-7-10-13-21-19(23)17-14(2)24-22-18(17)15-11-8-9-12-16(15)20/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHLCBJZMOHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-chlorobenzoyl chloride can react with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting the oxazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

  • Attachment of the Octyl Chain: : The octyl chain is introduced through an amide coupling reaction. The oxazole intermediate is reacted with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

  • Medicine: : Explored for its potential therapeutic effects. Studies may focus on its efficacy in treating certain diseases or conditions, leveraging its unique chemical properties.

  • Industry: : Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider/PubChem ID
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide C₁₅H₁₂ClN₃O₃ 317.73 N-(5-methylisoxazol-3-yl) 568544
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₈H₁₅Cl₂N₂O₂ 369.23 N-(5-chloro-2-methylphenyl) 303132-90-3
N-Benzhydryl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₂₄H₂₀ClN₂O₂ 415.88 N-benzhydryl (bulky aromatic substituent) 301680-87-5
N-Benzyl-5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₆ClN₂O₂ 345.80 N-benzyl; positional isomer of oxazole core V006-3587
3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide C₁₆H₁₂ClN₃O₂ 313.74 N-(pyridin-3-yl) (heteroaromatic substituent) 5549406

Structural and Functional Differences

  • Substituent Effects: The N-octyl chain in the target compound enhances lipophilicity (predicted logP ~5.2), compared to shorter or aromatic substituents. For example, the N-(5-methylisoxazol-3-yl) analog (logP ~3.1) is more polar due to its heterocyclic substituent . Heteroaromatic Substituents: The pyridinyl analog (MW 313.74) introduces hydrogen-bonding capabilities, which may improve target binding in medicinal applications .

Physicochemical and Analytical Comparisons

  • HPLC Profiles: A validated RP-HPLC method for teriflunomide analogs (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) demonstrates retention times inversely correlated with substituent polarity . The N-octyl compound is expected to elute later than analogs with polar groups.
  • Crystallographic Data : Derivatives like 3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (MW 343.2) have been used in crystallographic fragment screening, highlighting the importance of substituent geometry in crystal packing .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide is part of a broader class of oxazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}ClN3_{3}O2_{2}
  • Molecular Weight : 345.83 g/mol

This compound contains a chlorophenyl group and an oxazole ring, which are crucial for its biological activity.

The biological activity of oxazole derivatives often involves interactions with various biological targets. The key mechanisms include:

  • Enzyme Inhibition : Many oxazole derivatives act as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially providing analgesic effects .
  • Antimicrobial Activity : Some studies have shown that oxazole derivatives possess antimicrobial properties against various bacterial and fungal strains. This includes inhibition of growth in pathogens such as E. coli and Staphylococcus aureus .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several microorganisms. The minimum inhibitory concentration (MIC) values are summarized in the following table:

Microorganism MIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Staphylococcus aureus0.8
Escherichia coli3.2

These results indicate that the compound exhibits significant antimicrobial activity, particularly against fungal species and Gram-positive bacteria .

Case Studies

  • Analgesic Effects : A study demonstrated that oxazole derivatives, including the compound , showed promising analgesic effects in animal models. The mechanism was attributed to the modulation of endocannabinoid signaling pathways .
  • Anticancer Activity : Research indicated that certain oxazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells was noted as a significant finding .

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